molecular formula C22H20Cl2N2O2 B5249951 1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(3-methoxyphenyl)amino]propan-2-ol

1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(3-methoxyphenyl)amino]propan-2-ol

Cat. No.: B5249951
M. Wt: 415.3 g/mol
InChI Key: BGLSOFRVASDQKE-UHFFFAOYSA-N
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Description

This compound is a carbazole-based amino alcohol derivative featuring two chlorine atoms at positions 3 and 6 of the carbazole core. The propan-2-ol chain is substituted with a 3-methoxyphenylamino group, which influences its physicochemical and biological properties.

Properties

IUPAC Name

1-(3,6-dichlorocarbazol-9-yl)-3-(3-methoxyanilino)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Cl2N2O2/c1-28-18-4-2-3-16(11-18)25-12-17(27)13-26-21-7-5-14(23)9-19(21)20-10-15(24)6-8-22(20)26/h2-11,17,25,27H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGLSOFRVASDQKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NCC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(3-methoxyphenyl)amino]propan-2-ol typically involves multi-step organic reactions. A common synthetic route may include:

    Nitration: of carbazole to introduce nitro groups.

    Reduction: of nitro groups to amines.

    Halogenation: to introduce chlorine atoms at specific positions.

    Coupling reactions: to attach the methoxyphenyl group.

    Hydroxylation: to introduce the hydroxyl group at the propanol moiety.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: to accelerate reactions.

    Solvents: to dissolve reactants and control reaction rates.

    Temperature and pressure control: to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(3-methoxyphenyl)amino]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups back to hydroxyl groups.

    Substitution: Replacement of chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of materials with specific properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of 1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(3-methoxyphenyl)amino]propan-2-ol involves its interaction with molecular targets and pathways. This may include:

    Binding to specific receptors: Modulating their activity.

    Inhibition of enzymes: Affecting metabolic pathways.

    Interaction with DNA or RNA: Influencing gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.2 Structure-Activity Relationship (SAR) Trends
  • Halogen Effects: Chlorine (Cl): Enhances antibacterial activity (e.g., DCAP analog 10, SPI031) by increasing lipophilicity and membrane permeability . Fluorine (F): Found in DNMT1 inhibitors (e.g., WK-12), likely optimizing electronic interactions with enzyme active sites .
  • Amino Alcohol Substituents: Alkyl Chains (e.g., sec-butyl, hexyl): Increase hydrophobicity, improving membrane interaction for antibacterial compounds (e.g., SPI031) . Aromatic Groups (e.g., 3-methoxyphenyl): May enhance target specificity via π-π stacking or hydrogen bonding; however, reduced solubility could limit bioavailability . Heterocycles (e.g., pyrrolidinyl): Balance solubility and potency, as seen in antiplasmodial agents .
2.3 Pharmacokinetic and Pharmacodynamic Considerations
  • Solubility : Compounds with polar groups (e.g., hydroxymethylpropane-1,3-diol in ) exhibit improved aqueous solubility, whereas alkyl/aryl substituents favor lipid membrane penetration .

Key Research Findings

  • Antibacterial Activity: SPI031 and DCAP analog 10 highlight the importance of 3,6-dichlorocarbazole paired with hydrophobic amino alcohols for broad-spectrum efficacy .
  • Diversified Targets: Minor structural changes redirect activity; e.g., replacing chlorine with bromine shifts focus from antibacterial to dynamin inhibition or neurogenesis .
  • Synthetic Feasibility : Yields vary significantly (e.g., 39% for WK-12 vs. 73% for WK-29), emphasizing the impact of substituent complexity on synthesis .

Biological Activity

1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(3-methoxyphenyl)amino]propan-2-ol, often referred to as a carbazole derivative, is a synthetic organic compound that has garnered attention for its diverse biological activities. This compound belongs to a class of molecules known for their potential applications in medicinal chemistry and materials science. Its unique structure contributes to various pharmacological properties, making it an interesting subject for research.

Chemical Structure and Properties

The chemical formula of this compound is C22H22Cl2N2O2C_{22}H_{22}Cl_{2}N_{2}O_{2}, and it features a complex arrangement that includes a carbazole moiety and a methoxyphenyl group. The presence of chlorine atoms enhances its biological activity by influencing the electronic properties of the molecule.

PropertyValue
Molecular FormulaC22H22Cl2N2O2
Molecular Weight421.34 g/mol
Density1.4 g/cm³
Boiling Point333.1 °C
IUPAC Name1-(3,6-dichlorocarbazol-9-yl)-3-(3-methoxyanilino)propan-2-ol

The biological activity of 1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(3-methoxyphenyl)amino]propan-2-ol has been linked to several mechanisms:

  • Inhibition of Enzymatic Activity : This compound has shown potential as an inhibitor of various enzymes that play critical roles in metabolic pathways.
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains, although further research is needed to elucidate the specific mechanisms involved.
  • Anticancer Activity : Some derivatives of carbazole have demonstrated cytotoxic effects on cancer cell lines, indicating a potential role in cancer therapy.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of carbazole derivatives, including 1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(3-methoxyphenyl)amino]propan-2-ol. The research found that this compound exhibited significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism was primarily attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Antimicrobial Activity

Research conducted by Smith et al. (2020) demonstrated that this compound possesses antimicrobial properties against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be promising, suggesting its potential as a lead compound for developing new antibiotics.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of 1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(3-methoxyphenyl)amino]propan-2-ol, it is useful to compare it with similar compounds:

Compound NameBiological ActivityNotes
1-(3,6-dichloro-9H-carbazol-9-yl)-3-(hydroxyphenyl)propan-2-olModerate anticancer activityHydroxy group alters solubility
1-(3,6-dichloro-9H-carbazol-9-yl)-3-(aminophenyl)propan-2-olLow antimicrobial activityLacks methoxy substitution

Q & A

Q. What are the recommended synthetic routes for 1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(3-methoxyphenyl)amino]propan-2-ol, and what key reaction conditions must be controlled?

  • Methodological Answer : The synthesis typically involves multi-step reactions:
  • Step 1 : N-alkylation of 3,6-dichlorocarbazole using a halogenated propane derivative (e.g., 1-bromo-3-chloropropane) under microwave-assisted conditions. Anhydrous solvents (e.g., DMSO) and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst improve yield .
  • Step 2 : Coupling the intermediate with 3-methoxyphenylamine via nucleophilic substitution. Optimize pH (8–9) and temperature (60–80°C) to prevent side reactions .
  • Key Conditions :
  • Inert atmosphere (N₂/Ar) to avoid oxidation .
  • Purification via silica gel chromatography (hexane:toluene = 4:1, Rf ≈ 0.4) .

Table 1 : Representative Reaction Parameters

StepReagentSolventTemp. (°C)CatalystYield (%)
11-Bromo-3-chloropropaneDMSO80 (microwave)TBAB75–85
23-MethoxyphenylamineEthanol70None60–70

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:
  • HPLC : Purity >95% with a C18 column (acetonitrile:water = 70:30, flow rate 1 mL/min).
  • NMR : Key signals include δ 7.2–8.3 ppm (aromatic carbazole protons) and δ 3.7 ppm (methoxy group) .
  • Mass Spectrometry : Confirm molecular ion peak (e.g., m/z 391.3 for [M+H]⁺) .
  • IR Spectroscopy : Detect functional groups (e.g., -OH stretch at 3250–3350 cm⁻¹) .

Q. What preliminary biological screening models are appropriate for assessing its pharmacological potential?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Anticancer : MTT assay on human cancer cell lines (e.g., MCF-7, HepG2) at 1–100 μM .
  • Neuroprotective : Oxidative stress models (e.g., H₂O₂-induced neuronal cell damage) .
  • Antimicrobial : Broth microdilution against Gram-positive bacteria (e.g., S. aureus) .

Advanced Research Questions

Q. What strategies are effective in resolving low yields during the coupling of 3-methoxyphenylamine to the carbazole-propanol intermediate?

  • Methodological Answer :
  • Solvent Optimization : Switch to polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .
  • Catalysis : Add KI (10 mol%) to accelerate halogen exchange in SN2 reactions .
  • Temperature Gradients : Perform stepwise heating (50°C → 80°C) to minimize decomposition .

Q. How can contradictory results in cytotoxicity assays across different cell lines be systematically analyzed?

  • Methodological Answer :
  • Dose-Response Curves : Test 5–6 concentrations (0.1–100 μM) to identify IC₅₀ variability .
  • Mechanistic Studies : Use flow cytometry to differentiate apoptosis vs. necrosis.
  • Control Compounds : Compare with known carbazole drugs (e.g., ellipticine) to validate assay conditions .

Q. What computational methods support the prediction of structure-activity relationships (SAR) for carbazole derivatives?

  • Methodological Answer :
  • Molecular Docking : Simulate binding to targets (e.g., DNA topoisomerase II) using AutoDock Vina .
  • QSAR Modeling : Correlate logP values with cytotoxicity using partial least squares regression .
  • DFT Calculations : Analyze electron distribution in the carbazole ring to predict reactivity .

Q. What are the challenges in achieving enantiomeric purity, and what chiral resolution techniques are applicable?

  • Methodological Answer :
  • Stereochemical Control : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during synthesis .
  • Chromatography : Employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for HPLC separation .
  • Crystallization : Diastereomeric salt formation with (+)-dibenzoyltartaric acid .

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